Superior V2 Receptor Selectivity Over V1a Compared to Tolvaptan and Conivaptan
Lixivaptan exhibits a V1a:V2 receptor binding affinity ratio of 1:100, indicating 100-fold greater selectivity for the V2 receptor over the V1a receptor [1]. This selectivity is substantially higher than that of the clinically established V2 antagonist tolvaptan, which has a reported selectivity ratio of 1:29, and is in direct contrast to the non-selective V1a/V2 antagonist conivaptan, which has a ratio of 10:1 [2]. This high degree of selectivity is a critical molecular feature for targeted aquaretic effects without off-target V1a receptor activation [3].
| Evidence Dimension | V1a:V2 Receptor Binding Affinity Ratio |
|---|---|
| Target Compound Data | 1:100 (100-fold selectivity for V2 over V1a) |
| Comparator Or Baseline | Tolvaptan: 1:29; Conivaptan: 10:1; Satavaptan: 1:112 |
| Quantified Difference | Lixivaptan is approximately 3.4-fold more V2-selective than tolvaptan and 1000-fold more selective than conivaptan. |
| Conditions | In vitro receptor binding assays using human V1a and V2 receptors |
Why This Matters
For researchers or clinicians, this superior selectivity profile minimizes the risk of V1a-mediated side effects (e.g., vasoconstriction) and provides a cleaner pharmacological tool for investigating V2-specific pathways.
- [1] Albright JD, et al. J Med Chem. 1998;41(14):2442-2455. View Source
- [2] Lehrich RW, et al. Transl Med (Sunnyvale). 2013;3(1):1000112. View Source
- [3] Ranieri M, et al. Comprehensive Pharmacology. 2022;4.29.4.6. View Source
